REACTION_CXSMILES
|
O[CH2:2][CH2:3][N:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[N:6][C:5]1=[O:11].P(Cl)(Cl)([Cl:14])=O>>[Cl:14][CH2:2][CH2:3][N:4]1[CH:9]=[C:8]([Cl:10])[CH:7]=[N:6][C:5]1=[O:11]
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Name
|
|
Quantity
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0.001 mol
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Type
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reactant
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Smiles
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OCCN1C(N=CC(=C1)Cl)=O
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Name
|
|
Quantity
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5 mL
|
Type
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reactant
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Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
was evaporated at reduced pressure
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Type
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CUSTOM
|
Details
|
The residue was triturated with chloroform before dissolution in water (4 ml)
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Type
|
EXTRACTION
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Details
|
Chloroform extraction and evaporation
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Type
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WAIT
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Details
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left a solid which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from ethyl acetate, yield 52%, m.p. 167°-168° C. (Found: C, 37.20; H, 3.20; Calc for C6H6Cl2N2O: C, 37.34; H 3.13)
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Name
|
|
Type
|
|
Smiles
|
ClCCN1C(N=CC(=C1)Cl)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |